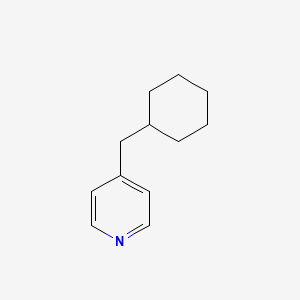

4-(Cyclohexylmethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. rsc.orguop.edu.pkresearchgate.net Its prevalence is underscored by the fact that pyridine and its derivatives are found in a vast array of natural products, including vitamins and alkaloids. researchgate.net The nitrogen atom imparts unique properties to the ring, such as basicity, the ability to form hydrogen bonds, and enhanced water solubility compared to its carbocyclic analog, benzene (B151609). researchgate.net These characteristics are highly desirable in drug design, as they can significantly improve the pharmacokinetic properties of a molecule. researchgate.net

The versatility of the pyridine scaffold is evident in the sheer number of FDA-approved drugs that incorporate this motif. rsc.org These drugs span a wide range of therapeutic areas, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.net For instance, a recent analysis of drugs approved between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system. rsc.org The pyridine nucleus is also a key component in proton-pump inhibitors and various other commercially successful pharmaceuticals. researchgate.net

The chemical reactivity of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the biological activity and physical properties of pyridine-containing compounds. nih.gov This adaptability makes the pyridine scaffold a "privileged structure" in medicinal chemistry, a core molecular framework that is frequently used to develop new therapeutic agents. researchgate.net

Role of Cyclohexylmethyl Moieties in Molecular Design and Functionalization

The cyclohexylmethyl group, an alicyclic moiety, plays a significant role in molecular design by influencing a compound's lipophilicity, steric profile, and metabolic stability. The incorporation of a cyclohexyl ring can increase the non-polar surface area of a molecule, which can be crucial for its interaction with biological targets, such as the hydrophobic pockets of enzymes or receptors.

In drug discovery, the cyclohexylmethyl moiety is often introduced to optimize the potency and pharmacokinetic properties of a lead compound. For example, in a series of pyrimidine (B1678525) inhibitors of cyclin-dependent kinases, the presence of an O(6)-cyclohexylmethyl group was found to be a key feature for potent inhibition. The flexibility of the cyclohexyl ring allows it to adopt various conformations, which can facilitate a better fit within a binding site.

Furthermore, the cyclohexylmethyl group can influence the metabolic fate of a molecule. While generally considered metabolically robust, the aliphatic C-H bonds of the cyclohexyl ring can undergo oxidative metabolism. This functionalization can sometimes lead to the formation of active or inactive metabolites, a factor that must be considered during drug development.

Overview of Research Trajectories for Analogous Pyridine Derivatives

Research into pyridine derivatives is a dynamic and continuously evolving field. Current research trajectories for analogous compounds containing the 4-(cyclohexylmethyl)pyridine core are diverse, with significant efforts in medicinal chemistry and materials science.

In medicinal chemistry, derivatives of this compound are being investigated for a range of therapeutic applications. For instance, compounds incorporating a 4-(cyclohexylmethyl)piperidine (B3057254) or similar saturated heterocyclic ring are being explored as potential therapeutic agents. nih.gov Research has shown that N-substituted piperidines and related structures can exhibit a variety of biological activities.

In the realm of materials science, the pyridine nitrogen provides a coordination site for metal ions, making pyridine derivatives valuable ligands in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The cyclohexylmethyl group can influence the packing and porosity of these materials. The development of novel catalysts is another active area of research, where the electronic and steric properties of substituted pyridines are harnessed to control catalytic activity and selectivity. nih.gov For example, pyridine derivatives can act as organocatalysts in various chemical transformations. nih.gov

The synthesis of highly substituted pyridines is also a major focus, with researchers developing new and efficient methods for their preparation. These methods often involve transition-metal-catalyzed cross-coupling reactions or multi-component reactions, providing access to a wide range of structurally diverse pyridine derivatives for further investigation.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34844-98-9 | bldpharm.com |

| Molecular Formula | C12H17N | scbt.com |

| Molecular Weight | 175.27 g/mol | scbt.com |

| XLogP3 | 3.9 | N/A |

| Hydrogen Bond Donor Count | 0 | N/A |

| Hydrogen Bond Acceptor Count | 1 | N/A |

| Rotatable Bond Count | 2 | N/A |

Spectroscopic Data for a Structurally Related Compound: 5-(Cyclohexylmethyl)-2,3-dimethylpyridine nih.gov

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 8.08 (s, 1H), 7.15 (s, 1H), 2.45 (d, J = 10.0 Hz, 3H), 2.37 (t, J = 11.4 Hz, 2H), 2.21 (d, J = 15.8 Hz, 3H), 1.65 (t, J = 11.2 Hz, 6H), 1.51 – 1.39 (m, 1H), 1.27 – 1.06 (m, 4H), 0.97 – 0.84 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 154.3, 146.9, 138.3, 134.1, 131.0, 40.7, 39.8, 33.2, 26.7, 26.4, 22.1, 19.3 |

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h6-9,11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEWTYAEMIQXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308914 | |

| Record name | 4-(Cyclohexylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34844-98-9 | |

| Record name | 4-(Cyclohexylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34844-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclohexylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that typically produces ions with little to no fragmentation. nih.gov This method is particularly useful for determining the molecular weight of a compound. For 4-(Cyclohexylmethyl)pyridine (molecular formula C₁₂H₁₇N, molecular weight 175.27 u), ESI-MS in positive ion mode is expected to detect the protonated molecule, [M+H]⁺. nih.gov The presence of the basic nitrogen atom in the pyridine (B92270) ring readily facilitates protonation.

| Ion | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 176.14 |

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, resulting in the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

For this compound, the EI-MS spectrum would show the molecular ion peak at m/z 175. The most prominent fragmentation pathway is expected to be the cleavage of the C-C bond between the methylene (B1212753) bridge and the cyclohexyl group (benzylic cleavage), which is a favored process. This would lead to the formation of a stable pyridin-4-ylmethyl cation.

| Fragment Ion (m/z) | Proposed Structure/Identity |

|---|---|

| 175 | [M]⁺ (Molecular Ion) |

| 92 | [C₅H₄N-CH₂]⁺ (Base Peak) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to both the pyridine ring and the cyclohexylmethyl substituent. pw.edu.pl

Aromatic C-H Stretching: The pyridine ring shows C-H stretching vibrations typically above 3000 cm⁻¹. nist.gov

Aliphatic C-H Stretching: The cyclohexylmethyl group will display strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³ hybridized carbons. youtube.com

Aromatic Ring Vibrations (C=C and C=N Stretching): The pyridine ring exhibits a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region due to C=C and C=N bond stretching. researchgate.net For pyridine itself, bands are observed around 1580, 1572, 1482, and 1439 cm⁻¹. pw.edu.pl

C-H Bending: Aliphatic C-H bending (scissoring) for the CH₂ groups will appear around 1450 cm⁻¹. Aromatic C-H out-of-plane bending vibrations are also expected in the fingerprint region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern on the pyridine ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H Stretch | Pyridine Ring |

| 2850-2960 | C-H Stretch | Cyclohexylmethyl group |

| 1600-1650 | C=C and C=N Stretch | Pyridine Ring |

| 1400-1500 | C=C and C=N Stretch | Pyridine Ring |

| ~1450 | C-H Bend (Scissoring) | CH₂ (Cyclohexyl & Methylene) |

This table is based on characteristic IR frequencies for pyridine and saturated cycloalkane moieties. researchgate.netresearchgate.net

Electronic Spectroscopy and Optical Properties Analysis

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining transitions between electronic energy levels.

Molecules containing unsaturated functional groups, known as chromophores, can absorb UV or visible light to promote electrons to higher energy orbitals. nanoqam.ca The chromophore in this compound is the pyridine ring. The UV-Vis spectrum of pyridine in a neutral solvent typically shows two main absorption bands resulting from π → π* transitions. researchgate.netsielc.com A strong absorption band appears around 200-210 nm, and a weaker, more structured band appears around 250-260 nm. sielc.comresearchgate.net

The attachment of an alkyl group like cyclohexylmethyl to the pyridine ring is expected to cause a slight bathochromic (red) shift of these absorption maxima due to a weak electron-donating effect. msu.edu

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~255 - 265 | Moderate (~2,000 - 5,000 L mol⁻¹ cm⁻¹) |

| π → π | ~200 - 215 | Strong (>10,000 L mol⁻¹ cm⁻¹) |

This table is an estimation based on the known spectrum of pyridine and the expected effects of alkyl substitution. researchgate.netsielc.com

Fluorescence is the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including some pyridine derivatives, exhibit fluorescence. nih.gov The fluorescence spectrum is characterized by an emission profile that is typically a mirror image of the absorption band corresponding to the lowest energy transition. The emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

Crystallographic Studies for Solid-State Structure Determination

In such analogous structures, the cyclohexyl ring typically adopts a stable chair conformation. nih.govnih.gov The pyridin-4-ylmethyl substituent is generally found in an equatorial position to minimize steric hindrance. nih.gov The pyridine ring itself is often tilted with respect to the plane of the cyclohexyl ring. In one particular study of a related salt, this tilt angle was measured to be 27.98 (5)°. nih.gov The solid-state packing of these molecules is governed by a network of intermolecular interactions, including hydrogen bonds and, where applicable, C—H⋯π interactions, which collectively form a three-dimensional supramolecular architecture. nih.gov

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Feature | Citation |

| Cyclohexyl Ring Conformation | Chair | nih.govnih.gov |

| Substituent Position | Equatorial | nih.gov |

| Pyridine Ring Orientation | Tilted relative to cyclohexyl plane | nih.gov |

| Intermolecular Interactions | Hydrogen Bonding, C—H⋯π interactions | nih.gov |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and flash chromatography are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful tool for the quantitative analysis and purity verification of pyridine derivatives. nih.govmdpi.com For a compound like this compound, which contains a basic pyridine nitrogen, mixed-mode or reverse-phase chromatography is typically employed. helixchrom.com

A common approach involves using a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.net To ensure good peak shape and prevent tailing caused by the interaction of the basic analyte with residual silanols on the silica (B1680970) support, an acidic modifier is often added to the mobile phase. helixchrom.com Volatile acids like formic acid are preferred, especially when the HPLC system is coupled to a mass spectrometer (LC/MS). helixchrom.com Ultraviolet (UV) detection is commonly used, leveraging the chromophoric nature of the pyridine ring. helixchrom.com

Table 2: Typical HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Condition | Citation |

| Column | Reverse-phase (e.g., C18) or Mixed-Mode | helixchrom.comresearchgate.net |

| Mobile Phase | Acetonitrile / Water with acidic modifier | researchgate.net |

| Acid Modifier | Formic Acid or Phosphoric Acid (typically ~0.1%) | helixchrom.com |

| Detection | UV Spectrophotometry | helixchrom.com |

| Flow Rate | Isocratic or Gradient Elution | helixchrom.com |

Flash Chromatography Techniques

For the preparative purification of this compound on a larger scale, flash column chromatography is the method of choice. nih.govrsc.org This technique utilizes a stationary phase, typically silica gel, and a solvent system (eluent) of moderate polarity to separate the target compound from impurities.

The selection of an appropriate eluent is critical and is usually guided by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound is often optimal for good separation. Common eluents include mixtures of hexanes and ethyl acetate (B1210297). nih.gov For basic compounds like pyridines, which can exhibit tailing on acidic silica gel, a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), may be added to the eluent to improve peak symmetry and chromatographic performance. The crude product can be loaded onto the column either as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading). rsc.org

Table 3: General Parameters for Flash Chromatography Purification

| Parameter | Condition/Technique | Citation |

| Stationary Phase | Silica Gel (e.g., 40-63 µm) | rsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures | nih.gov |

| Modifier for Basic Compounds | Triethylamine (~0.1-1%) | rsc.org |

| Sample Loading | Wet Loading (in solution) or Dry Loading (adsorbed on silica) | rsc.org |

| Monitoring | Thin-Layer Chromatography (TLC), UV visualization | rsc.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to confirm the empirical and molecular formula of a synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), the experimental composition can be compared against the theoretical values calculated from the molecular formula.

For this compound, the molecular formula is C12H17N. nih.govnih.gov The theoretical elemental composition is calculated based on the atomic weights of its constituent elements. The close agreement between the experimentally determined percentages and the calculated values serves as a crucial verification of the compound's stoichiometric purity.

Table 4: Elemental Composition of this compound (C12H17N)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 12 | 144.132 | 82.23% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 9.78% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99% |

| Total | 175.275 | 100.00% |

Computational and Theoretical Investigations of 4 Cyclohexylmethyl Pyridine Analogues

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are pivotal computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, these methods are employed to understand how a ligand, such as a 4-(cyclohexylmethyl)pyridine analogue, might interact with a biological target, typically a protein or enzyme.

Docking studies can reveal crucial information about the binding mode and affinity of a ligand within the active site of a target protein. For instance, in a study on structurally related 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives, molecular docking was used to investigate their interaction with the binding site of Mycobacterium tuberculosis enoyl-CoA hydratase. researchgate.net This analysis helps to identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Such insights are critical for designing more potent and selective inhibitors. researchgate.netnih.govnih.govplos.org

The general process of a molecular docking study involves:

Preparation of the receptor: The three-dimensional structure of the target protein is obtained, often from crystallographic data.

Preparation of the ligand: The 3D structure of the ligand, in this case, a this compound analogue, is generated and optimized.

Docking simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site.

Scoring and analysis: A scoring function is used to estimate the binding affinity for each pose, and the most favorable binding modes are analyzed to understand the specific interactions.

These studies can guide the structural modification of the ligand to enhance its binding affinity and specificity for the target, thereby improving its potential therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comchemrevlett.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds. chemrevlett.comchemrevlett.comnih.gov

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A collection of analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques to ensure its reliability.

In a study on pyridine (B92270) and bipyridine derivatives, a QSAR model was developed to predict their half-maximal inhibitory concentration (IC50) against a cancer cell line. chemrevlett.comchemrevlett.com The statistical significance of the model, indicated by a high coefficient of determination (R²), demonstrated its ability to accurately predict the activity of the compounds. chemrevlett.comchemrevlett.com Such models are invaluable for prioritizing the synthesis of new analogues with potentially enhanced biological activity.

| QSAR Model Statistical Parameters | |

| Parameter | Value |

| Coefficient of Determination (R²) | 0.808 (Training set), 0.908 (Test set) |

| Cross-validated R² (Q²LOO) | 0.784 |

This table presents example statistical parameters from a QSAR study on pyridine derivatives, demonstrating the model's predictive capability. chemrevlett.comchemrevlett.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure, reactivity, and other molecular properties of this compound analogues. These methods are based on the principles of quantum mechanics and can yield highly accurate information about the behavior of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. electrochemsci.orgunjani.ac.idaps.org DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. electrochemsci.orgresearchgate.net For pyridine derivatives, DFT studies have been employed to investigate their potential as corrosion inhibitors by calculating quantum chemical parameters related to their interaction with metal surfaces. electrochemsci.org These calculations help in understanding the relationship between the molecular structure and the observed chemical properties. electrochemsci.orgresearchgate.net

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. youtube.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability.

For substituted pyridines, the nature and position of substituents can significantly influence the energies and distributions of the frontier orbitals. wuxibiology.comrsc.org Analysis of the FMOs can help in predicting the most likely sites for electrophilic and nucleophilic attack. Reactivity indices, such as electronegativity, hardness, and softness, derived from HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. electrochemsci.org

| Quantum Chemical Parameter | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Global Hardness (η) | Resistance to change in electron distribution. |

| Global Softness (σ) | The reciprocal of global hardness; indicates the capacity of a molecule to accept electrons. |

This table outlines key quantum chemical parameters and their significance in assessing the reactivity of molecules like this compound analogues. electrochemsci.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govresearchgate.net It is a valuable tool for understanding and predicting the reactive behavior of a molecule, particularly in non-covalent interactions. The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are typically color-coded.

For substituted pyridines, the MEP can reveal how substituents affect the electron distribution in the molecule. nih.govnih.govresearchgate.net For instance, an electron-donating group will increase the negative electrostatic potential around the nitrogen atom of the pyridine ring, making it a more likely site for electrophilic attack. nih.govresearchgate.net Conversely, an electron-withdrawing group will decrease the negative potential. This information is crucial for predicting how this compound analogues might interact with biological targets or other molecules. nih.gov

Conformational Analysis and Three-Dimensional Structure Prediction

The biological activity of a molecule is often highly dependent on its three-dimensional conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which contains a rotatable cyclohexylmethyl group, understanding the preferred conformations is essential.

Computational methods, such as molecular mechanics, can be used to predict the relative energies of different conformers and identify the most stable, low-energy structures. nih.gov In a study of 4-substituted piperidines, which are structurally related to the saturated ring system in this compound, molecular mechanics calculations were able to quantitatively predict the conformational energies. nih.gov This knowledge of the preferred 3D structure is critical for accurate molecular docking studies and for understanding how the molecule will be recognized by a biological receptor.

In Silico Approaches to Anticipated Mode of Action and Design Optimization

Following a comprehensive review of scientific literature and research databases, no specific studies detailing the in silico analysis, anticipated mode of action, or computational design optimization for this compound analogues were identified. The field of computational chemistry frequently employs methods such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis to predict the biological activities and mechanisms of novel compounds. nih.govdovepress.comresearchgate.net However, it appears that compounds with the specific this compound scaffold have not yet been the subject of published research using these methodologies.

Molecular docking studies, for instance, are a common approach to predict the binding orientation and affinity of a small molecule to a protein target. nih.govmdpi.comrsc.org This information is crucial for understanding the potential mechanism of action and for the rational design of more potent derivatives. Similarly, QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity, which can then be used to predict the activity of new analogues. nih.govchemrevlett.comresearchgate.net Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdovepress.com

While these computational techniques are widely applied to various pyridine-containing molecules in drug discovery for diverse targets, nih.govnih.govnih.govnih.gov the absence of specific data for this compound analogues prevents a detailed discussion of their anticipated mode of action or any design optimization strategies based on current in silico research. The generation of meaningful data tables and detailed research findings, as requested, is contingent upon the existence of such primary research.

Further research employing these computational tools would be necessary to elucidate the structure-activity relationships, predict potential biological targets, and guide the synthetic efforts for the optimization of this compound analogues as potential therapeutic agents.

Applications of 4 Cyclohexylmethyl Pyridine in Advanced Chemical Research

Catalysis Research

The utility of pyridine (B92270) and its derivatives in catalysis is well-documented. The nitrogen atom's lone pair of electrons allows it to function as a Lewis base, a nucleophile, and a ligand for transition metals. The substituent at the 4-position of the pyridine ring plays a crucial role in modulating these properties through electronic and steric effects. In 4-(Cyclohexylmethyl)pyridine, the cyclohexylmethyl group is a non-coordinating, sterically bulky, and electron-donating alkyl group. These features are expected to influence its catalytic applications significantly.

Pyridine Derivatives as Ligands in Organometallic Catalysis

Pyridine-based ligands are fundamental in organometallic chemistry, where they coordinate to metal centers and influence the catalyst's activity, selectivity, and stability. alfachemic.com The electronic properties of the pyridine ligand affect the electron density at the metal center, while the steric profile can control substrate access and the geometry of the resulting complex. rsc.orgnih.gov

The cyclohexylmethyl group in this compound is electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced Lewis basicity, compared to unsubstituted pyridine, allows it to form stronger sigma bonds with transition metals. This can lead to more stable catalyst complexes. However, the significant steric bulk of the cyclohexylmethyl group can also be a defining feature. nih.gov In many catalytic cycles, bulky ligands are used to promote reductive elimination, stabilize low-coordinate intermediates, or create a specific chiral pocket around the metal center. For instance, in complexes where ligand dissociation is a key step, the steric hindrance from the cyclohexylmethyl group could influence reaction rates.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | wikipedia.org |

| 4-Methylpyridine | 6.02 | umass.edu |

| 4-tert-Butylpyridine | 5.99 | umass.edu |

| This compound | Est. ~6.0-6.1 |

Note: The pKa for this compound is estimated based on the values for other 4-alkylpyridines.

Asymmetric Catalysis Utilizing Pyridine Scaffolds

In asymmetric catalysis, the goal is to produce one enantiomer of a chiral molecule selectively. This is often achieved using chiral ligands that create a dissymmetric environment around a metal catalyst. chim.itnih.gov While this compound is itself achiral, it can be incorporated into larger, more complex chiral ligand scaffolds. benthamdirect.com

In such a scaffold, the this compound unit would serve primarily to modulate the electronic properties and steric environment of the catalyst. The bulky cyclohexylmethyl group could act as a "blocking" group, directing the substrate to approach the metal center from a specific trajectory, thereby inducing enantioselectivity. The design of such ligands often involves a modular approach where different pyridine units can be swapped to fine-tune the catalyst's performance for a specific reaction. The development of chiral pyridine ligands has been crucial in advancing asymmetric reactions like hydrogenations, allylic alkylations, and conjugate additions. chim.itscispace.com

Nucleophilic Catalysis by Pyridine Derivatives: Mechanistic and Selectivity Studies

4-Substituted pyridines are classic examples of nucleophilic catalysts, most famously exemplified by 4-(Dimethylamino)pyridine (DMAP). semanticscholar.org They catalyze reactions, such as the acylation of alcohols, by attacking an electrophile (e.g., an acid anhydride) to form a highly reactive acylpyridinium intermediate. The reactivity of the pyridine catalyst is governed by its nucleophilicity, which is enhanced by electron-donating groups at the 4-position. acs.org

The cyclohexylmethyl group, being an electron-donating alkyl group, increases the nucleophilicity of the pyridine nitrogen compared to the parent pyridine. This would be expected to enhance its catalytic activity. However, unlike DMAP, the cyclohexylmethyl group is not a strong π-donor, so its activating effect is less pronounced. The primary mechanism involves the pyridine nitrogen acting as the nucleophile. Steric hindrance at the nitrogen is minimal for 4-substituted pyridines, allowing for effective nucleophilic attack. semanticscholar.org Studies on various 4-alkylpyridines show that they behave as soft nucleophiles in certain transition metal-catalyzed reactions, a property that would be expected to extend to this compound. rsc.orgrsc.org

Role in Catalyst Design for C-C and C-H Bond Activation

Direct C-H and C-C bond activation is a powerful strategy in organic synthesis. Pyridine derivatives can play multiple roles in these reactions, acting as ligands, directing groups, or even as substrates. nih.govrutgers.edu The steric and electronic properties of the pyridine substituent are critical in controlling the outcome of these transformations. nih.gov

As an ancillary ligand, this compound's strong sigma-donating character can help stabilize the highly reactive, low-valent metal centers often required for C-H activation. Its steric bulk can influence the regioselectivity of the C-H activation step. nih.gov

When used as a substrate, the cyclohexylmethyl group itself possesses numerous C-H bonds. Palladium-catalyzed C(sp³)–H allylation of 4-alkylpyridines has been demonstrated, where the pyridine ring activates the adjacent methylene (B1212753) C-H bonds toward deprotonation and subsequent functionalization. rsc.orgrsc.orgnih.gov It is plausible that this compound could undergo similar transformations, allowing for the selective functionalization of the benzylic-like methylene group.

Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Pyridine is a valuable building block in supramolecular chemistry due to its ability to act as a hydrogen bond acceptor and its aromatic nature, which facilitates stacking interactions. nih.gov

Host-Guest Chemistry and Inclusion Compound Formation

In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. Pyridine derivatives can be incorporated into larger host structures (like macrocycles or molecular cages) or can themselves act as guests. The bulky and hydrophobic cyclohexyl group of this compound would significantly influence its role in such systems.

If incorporated into a host molecule, the cyclohexylmethyl group could serve as a bulky, non-polar domain, creating a hydrophobic cavity suitable for binding non-polar guest molecules. springernature.commdpi.com Conversely, as a guest molecule, its shape and size would dictate the type of host it could bind with. The pyridine nitrogen provides a specific site for hydrogen bonding, allowing for directed and selective binding within a host cavity that possesses a complementary hydrogen bond donor. This interplay of specific hydrogen bonding and non-specific hydrophobic interactions is a key principle in molecular recognition.

Molecular Recognition Phenomena Involving Pyridine Moieties

The pyridine moiety, a key structural component of this compound, plays a significant role in the field of molecular recognition. This is attributed to its distinct electronic properties and its capacity to engage in a variety of non-covalent interactions. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. This ability to form hydrogen bonds is fundamental to its role in recognizing and binding to other molecules.

In more complex systems, acyclic receptors containing pyridine units have been designed to recognize specific carbohydrates. These synthetic receptors utilize a combination of hydrogen bonding and other weak interactions to selectively bind to monosaccharides, demonstrating the tunability of the pyridine moiety in creating specific molecular recognition systems.

Furthermore, the aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with other aromatic systems. These interactions, though weaker than hydrogen bonds, are crucial for the stability and specificity of molecular recognition events. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces allows pyridine-containing molecules to act as versatile building blocks in the design of synthetic receptors for a wide range of guest molecules.

Recent research has also explored the use of pyridinium-based receptors, where the pyridine nitrogen is quaternized, creating a positive charge. These cationic receptors have shown efficacy in recognizing and binding anionic species in aqueous media through a combination of electrostatic interactions, hydrogen bonds, and CH-π interactions. This highlights the versatility of the pyridine scaffold in molecular recognition, with its properties being readily modified to target different types of guest molecules.

Self-Assembly of Pyridine-Based Supramolecular Architectures

The pyridine unit is a cornerstone in the construction of complex supramolecular architectures through self-assembly processes. The directional nature of the nitrogen lone pair makes pyridine and its derivatives, such as this compound, excellent ligands for coordinating with metal ions. This coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete and well-defined nanostructures.

Transition metals are frequently employed to direct the self-assembly of pyridine-based ligands into a variety of architectures, including macrocycles, catenanes (interlocked rings), and cages. mdpi.comnih.gov For instance, the coordination of linear pyridine-based ligands to palladium(II) complexes can lead to the formation of macrocyclic squares. The geometry of the final structure is dictated by the coordination preference of the metal ion and the structure of the pyridine-containing ligand.

Flexible pyridine-based ligands can self-assemble with metal ions to form dinuclear macrocycles. In some cases, these macrocycles can exist in equilibrium with their catenated dimers, with the position of the equilibrium being influenced by the polarity of the solvent. The use of tridentate pyridine-based ligands in combination with metal ions can lead to the formation of three-dimensional, cage-like host molecules. These cages can encapsulate guest molecules, with the formation of the cage sometimes being induced by the presence of a specific guest, demonstrating a "lock and key" recognition mechanism.

Beyond metal coordination, pyridine-based amphiphiles have been shown to self-assemble in water to form nanotubes and nanofibers. rsc.org The structure of the resulting nano-architecture can be influenced by the presence of other molecules that interact with the pyridine-based amphiphile through hydrogen bonding and other non-covalent forces. Furthermore, pyridine-containing macrocycles can undergo cooperative self-assembly into high-aspect-ratio nanotubes, which can be processed into mechanically robust nanofibers. wikipedia.orgrsc.org

Applications in Separation Science

Pyridine and its derivatives are utilized in various separation science techniques due to their chemical properties. One notable application is in the separation of these compounds from aqueous solutions. Methods have been developed for the continuous separation of pyridine or its derivatives from water by extraction. nih.gov This is particularly relevant in industrial settings where pyridine-containing wastewater is generated.

One such method involves the use of pressurized or supercritical carbon dioxide as an extraction solvent. nih.gov The underlying principle is the acid-base interaction between the weakly acidic carbon dioxide and the weakly basic pyridine derivatives. This interaction enhances the solubility of the pyridine compounds in the carbon dioxide phase, allowing for their selective removal from the aqueous phase. The process can be optimized by adjusting temperature and pressure, and the carbon dioxide can be recycled after separating it from the extracted pyridines.

Another advanced separation technique that has been successfully applied to pyridine derivatives is pH-zone-refining counter-current chromatography. tandfonline.commdpi.com This method is particularly useful for the separation of novel synthetic pyridine derivatives from complex mixtures. The technique relies on the differential partitioning of the components between two immiscible liquid phases. By adding a retainer (a base like triethylamine) to the organic stationary phase and an eluter (an acid like hydrochloric acid) to the aqueous mobile phase, a pH gradient is established. This gradient allows for the efficient separation of pyridine derivatives based on their pKa values and partitioning behavior, yielding compounds with high purity. tandfonline.commdpi.com

The table below summarizes the key aspects of these separation techniques for pyridine derivatives.

| Separation Technique | Principle | Application | Key Parameters |

| Supercritical Fluid Extraction | Acid-base interaction with CO2 | Separation from aqueous solutions | Temperature, Pressure |

| pH-Zone-Refining Counter-Current Chromatography | Differential partitioning in a pH gradient | Purification of synthetic mixtures | Solvent system, Retainer, Eluter |

Materials Science Research

Incorporation into Functional Nanomaterials

Pyridine derivatives are increasingly being incorporated into functional nanomaterials to impart specific properties and enhance their performance in various applications. The nitrogen atom in the pyridine ring can act as a coordination site, a basic center, or a point of attachment for other functional groups, making it a versatile component in the design of advanced materials.

One area of research involves the functionalization of carbon nanotubes with pyridine groups. This chemical modification can create N-decorated nanomaterials with tailored electronic properties. For example, multi-walled carbon nanotubes (MWCNTs) have been functionalized with various substituted pyridine derivatives. These materials can serve as mimics of nitrogen-doped carbon systems and have been investigated as metal-free electrocatalysts for the oxygen reduction reaction (ORR) in alkaline media. The pyridine groups act as active sites, and their catalytic activity can be tuned by changing the substituents on the pyridine ring.

In the realm of magnetic nanomaterials, pyridine-4-carboxylic acid has been used to functionalize iron oxide (Fe3O4) nanoparticles. The resulting magnetic nanoparticles can be employed as a recoverable catalyst for the synthesis of various organic compounds. The pyridine moiety in this context can enhance the catalytic activity and provides a means to anchor the catalyst to a solid support, facilitating its separation from the reaction mixture.

The synthesis of pyridine derivatives itself can be facilitated by magnetic nanocatalysts. For instance, magnetic nanoparticles have been used in multicomponent reactions to produce a wide range of pyridine derivatives. These catalysts offer the advantage of high surface area and easy recovery using an external magnet, making the synthetic process more efficient and environmentally friendly. The use of both basic and acidic magnetic catalysts allows for the synthesis of a diverse library of pyridine-containing compounds for various material and biological applications.

Pyridine Derivatives in Liquid Crystal Systems

The incorporation of the pyridine ring into molecular structures has been a successful strategy in the design of novel liquid crystalline materials. The polarity and geometric shape imparted by the pyridine unit can significantly influence the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.

Researchers have synthesized and investigated homologous series of liquid crystals containing a pyridine ring at one terminal of the molecule. For example, materials with Schiff base/ester linkages and a terminal pyridine moiety have been shown to exhibit dimorphic or monomorphic liquid crystalline behavior depending on the length of a flexible alkyl chain at the other end of the molecule. These compounds can display nematic and/or smectic A phases. Computational studies using Density Functional Theory (DFT) can be employed to correlate the molecular structure of these pyridine-based liquid crystals with their observed mesomorphic properties, providing insights into their polarity and molecular orbital distributions.

The position of the nitrogen atom within the aromatic system and the substitution pattern on the pyridine ring are crucial for the formation of liquid crystal phases. For instance, 2,5-disubstituted pyridine derivatives have been specifically designed for applications in twisted nematic (TN) and super twisted nematic (STN) liquid crystal displays (LCDs). The physicochemical properties of these materials, such as their dielectric anisotropy and birefringence, are carefully tuned by modifying their molecular structure to meet the demands of display applications.

Furthermore, ionic liquid crystals incorporating pyridinium (B92312) units have been developed. The protonation or alkylation of the pyridine nitrogen creates an ionic salt, and these materials can self-assemble into smectic mesophases. The mesomorphic behavior of these ionic liquid crystals can be modulated by the choice of the organic cation (the pyridinium derivative) and the inorganic anion. Such materials are of interest for their potential applications in areas like ionic conduction and as stimuli-responsive materials.

Design of Covalent Organic Polymers (COPs) with Pyridinium Units

Covalent Organic Polymers (COPs), and their crystalline subclass Covalent Organic Frameworks (COFs), are a class of porous materials constructed from organic building blocks linked by strong covalent bonds. The incorporation of pyridine and pyridinium units into the backbones of these polymers has led to materials with unique properties and applications.

Pyridine-based COFs have been synthesized through the condensation of pyridine-containing monomers. For example, a two-dimensional COF constructed from 2,4,6-tris(4-aminophenyl)pyridine has been shown to be an effective adsorbent for the removal of organic dyes like rhodamine B from water. nih.govrsc.orgnih.gov The pyridine units within the framework provide accessible adsorption sites, and the ordered porous structure and high surface area of the COF contribute to its high adsorption capacity. nih.govrsc.orgnih.gov The crystalline nature of the COF was found to be crucial for its superior performance compared to its amorphous counterpart (a COP). nih.govrsc.orgnih.gov

The introduction of pyridinium salts into the structure of COFs creates cationic frameworks with applications in anion exchange and capture. A pyridinium salt-based COF has been synthesized that exhibits a very high surface area for an ionic COF. nih.gov This material demonstrated exceptional adsorption properties for perrhenate (B82622) and pertechnetate (B1241340) anions from aqueous solutions. nih.gov The positively charged pyridinium units within the ordered nanochannels of the COF are responsible for the selective and efficient capture of these anions, which is relevant for the remediation of nuclear waste. nih.gov The material's high chemical stability and radiation resistance further underscore its potential for such demanding applications. nih.gov

The functional versatility of pyridine-containing COFs extends to energy storage applications. A two-dimensional COF containing pyridine units has been investigated as an anode material for lithium-ion batteries. The nitrogen atoms in the pyridine rings, along with other heteroatoms in the framework, provide abundant sites for lithium ion adsorption, leading to a high specific capacity. The layered structure of the COF also facilitates the intercalation of lithium ions.

The table below provides a summary of the applications of pyridine and pyridinium-based COPs/COFs.

| Polymer Type | Key Feature | Application | Example Monomer/Unit |

| Pyridine-based COF | High surface area, Adsorption sites | Dye removal from water | 2,4,6-tris(4-aminophenyl)pyridine |

| Pyridinium salt-based COF | Cationic framework, Ordered pores | Anion capture (e.g., 99TcO4-) | Pyridinium salt derivatives |

| Pyridine-based COF | Redox active sites, Layered structure | Anode for Li-ion batteries | Pyridine-containing building blocks |

Advanced Organic Synthesis and Reaction Mechanisms

The pyridine ring is a fundamental heterocyclic structure that plays a significant role in numerous organic transformations. Its derivatives are foundational to many areas of advanced organic synthesis, offering a versatile platform for constructing complex molecular architectures. The reactivity of the pyridine ring can be finely tuned by the addition of various substituents, which significantly expands its utility.

Pyridine and its derivatives are widely recognized for their role as basic solvents and acid scavengers in a multitude of organic reactions. Pyridine's basicity stems from the lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic π-system. This allows it to effectively neutralize acidic byproducts generated during a reaction, such as hydrogen halides. This property is particularly crucial in reactions like acylations and silylations, where the removal of acid is necessary to drive the reaction to completion and prevent degradation of acid-sensitive products.

While no specific studies detailing the use of this compound as a basic solvent or acid scavenger were identified, its structural similarity to other 4-substituted pyridines suggests it would exhibit similar basic properties. The bulky cyclohexylmethyl group might, however, introduce steric hindrance that could modulate its effectiveness as a base or nucleophilic catalyst compared to less hindered pyridines.

| Property | General Role of Pyridine | Inferred Role of this compound |

| Basicity | Acts as a proton acceptor to neutralize acidic byproducts. | Expected to function as a base. |

| Solvent Properties | Can be used as a polar, aprotic solvent. | Likely soluble in common organic solvents. |

| Acid Scavenging | Prevents the buildup of acid in reactions like acylations. | Potentially useful as an acid scavenger. |

The mechanisms of reactions involving pyridine and its derivatives are a subject of extensive research, providing fundamental insights into chemical reactivity. The pyridine nucleus can participate in reactions through various pathways, including as a nucleophile, a ligand for metal catalysts, or as a leaving group.

Mechanistic studies often employ substituted pyridines to probe the electronic and steric effects of substituents on reaction rates and pathways. For instance, the electron-donating or -withdrawing nature of a substituent on the pyridine ring can significantly influence its nucleophilicity and the stability of reaction intermediates.

Although no mechanistic investigations specifically focused on this compound have been reported, its potential role in such studies can be hypothesized. The electron-donating nature of the alkyl substituent would be expected to increase the electron density on the pyridine ring, potentially enhancing its reactivity in certain transformations. Furthermore, the steric bulk of the cyclohexylmethyl group could be a valuable tool for investigating the influence of steric hindrance on the regioselectivity and stereoselectivity of reactions. Future mechanistic studies could utilize this compound to further elucidate the intricate details of pyridine-involved chemical transformations.

Medicinal Chemistry Research and Design Principles

Strategic Utilization of Pyridine (B92270) and Cyclohexylmethyl Scaffolds in Drug Design

The pyridine ring is a fundamental heterocyclic scaffold extensively utilized in drug design for its ability to influence a molecule's pharmacological activity. nih.govrsc.org Its presence in a drug molecule can enhance biochemical potency, improve metabolic stability, and address issues related to protein binding and permeability. dovepress.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. auctoresonline.orgnih.gov This has led to the successful development of a wide range of therapeutic agents containing the pyridine moiety, including drugs for tuberculosis, HIV/AIDS, cancer, and Alzheimer's disease. nih.gov

The cyclohexylmethyl group, a non-polar and sterically demanding scaffold, is often incorporated into drug candidates to enhance their lipophilicity. This can lead to improved membrane permeability and oral bioavailability. The conformational flexibility of the cyclohexane (B81311) ring allows it to adopt various spatial arrangements, which can be crucial for optimal binding to the active site of a target protein. In the context of enzyme inhibitors, the cyclohexylmethoxy group has been identified as a key substituent in potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov The strategic combination of a pyridine ring with a cyclohexylmethyl or a similar aliphatic group can thus offer a powerful approach to modulate the physicochemical and pharmacological properties of a lead compound.

Structure-Activity Relationship (SAR) Elucidation of Pyridine-Containing Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates. For pyridine-containing compounds, SAR studies have revealed several key principles. The antiproliferative activity of pyridine derivatives, for instance, has been shown to be influenced by the number and position of substituents such as methoxy, hydroxyl, and amino groups. nih.gov

In the context of enzyme inhibition, the substitution pattern on the pyridine ring is critical for potency and selectivity. For example, in a series of 2-arylaminopurines designed as CDK2 inhibitors, the nature of the substituent at the 6-position of the purine (B94841) ring, which can be considered a pyridine bioisostere, significantly impacted selectivity over the closely related CDK1. nih.gov Specifically, bulky and lipophilic groups were found to be well-tolerated and often led to increased potency. nih.gov The addition of halogen atoms or bulky groups to pyridine derivatives, however, has been observed to decrease antiproliferative activity in some cases. nih.gov

For inhibitors of fatty acid amide hydrolase (FAAH), SAR studies have demonstrated that the incorporation of a 2-pyridine at the C5 position of a 2-ketooxazole core significantly enhances binding affinity and selectivity. nih.gov This is attributed to the formation of a hydrogen bond between the pyridyl nitrogen and key amino acid residues (Lys142/Thr236) in the enzyme's active site. nih.gov These examples highlight the importance of systematic structural modifications to the pyridine scaffold to elucidate SAR and guide the design of more effective therapeutic agents.

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding the molecular mechanisms by which a compound interacts with its biological target is fundamental to rational drug design. For pyridine-containing compounds, a variety of mechanistic studies have shed light on their interactions with enzymes, receptors, and microbial components.

Pyridine derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease.

Fatty Acid Amide Hydrolase (FAAH): A series of α-ketoheterocycle inhibitors of FAAH revealed that the replacement of a benzoxazole (B165842) with an oxazolopyridine, which contains a fused pyridine ring, led to a more than 100-fold increase in potency. nih.gov Furthermore, aryl ureas and carbamates containing piperidine (B6355638) or piperazine (B1678402) rings act as covalent inhibitors of FAAH by carbamylating the catalytic serine residue (Ser241). nih.govnih.gov The enzyme is believed to induce a distortion in the amide bond of these inhibitors, facilitating the nucleophilic attack by Ser241. nih.gov

Cyclin-Dependent Kinases (CDKs): Pyridine-containing compounds have shown significant potential as CDK inhibitors. For instance, a series of pyrazolopyridine and furopyridine derivatives were identified as potent CDK2 inhibitors, with some compounds exhibiting greater potency than the reference inhibitor roscovitine. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding site of CDK2. nih.gov In another study, 6-substituted 2-arylaminopurines demonstrated selectivity for CDK2 over CDK1, with a biphenyl-substituted purine derivative showing approximately 2000-fold selectivity for CDK2. nih.govacs.org

RNA-Dependent RNA-Polymerase (RdRp): In the search for inhibitors of SARS-CoV-2 RdRp, in silico screening identified several compounds, including pyridine derivatives, with the potential to act as covalent inhibitors by interacting with critical residues in the enzyme's active site. amazonaws.com

Telomerase: Pyridine-2-carboxylate derivatives have been synthesized and evaluated as telomerase inhibitors. nih.gov Among them, a 3,4-dichlorothiophenol (B146521) ester derivative demonstrated the highest in vitro telomerase inhibitory activity and significant in vivo tumor suppression. nih.gov Other compounds, such as pyridostatin, are known to inhibit telomerase by stabilizing G-quadruplex structures in telomeric DNA. nih.gov

Reverse Transcriptase: Fullerene derivatives containing pyridine or pyridinium (B92312) moieties have been shown to be potent inhibitors of HIV reverse transcriptase without exhibiting cytotoxicity. researchgate.net The presence of the fullerene core is considered important for this activity. researchgate.net

Pyridine and 1,4-dihydropyridine (B1200194) derivatives have been found to interact with adenosine (B11128) receptors, showing a preference for the A3 subtype. nih.govnih.gov Structure-activity analysis indicated that bulky groups at the 4-, 5-, and 6-positions of the dihydropyridine (B1217469) ring are tolerated. nih.gov Some derivatives displayed significant selectivity for A3 receptors over A1 and A2A receptors, as well as L-type Ca2+ channels, suggesting their potential as leads for the development of novel A3 adenosine antagonists. nih.govnih.gov Theoretical studies on the interaction of pyridine derivatives with the M2 muscarinic receptor have also been conducted. researchgate.net

The pyridine scaffold is a key component in many compounds with antimicrobial properties. nih.govnih.govnih.gov The antimicrobial activity of pyridinium salts, a class of pyridine derivatives, is attributed to their ability to adsorb to the surface of bacterial cells, leading to the disruption of the cell wall and subsequent cell death. mdpi.com Factors influencing their antimicrobial efficacy include molecular hydrophobicity, adsorbability, surface activity, and the electron density of the nitrogen atom. mdpi.com

In Silico Drug Discovery Approaches for Lead Optimization

In silico methods, or computer-aided drug design (CADD), have become indispensable tools in modern drug discovery, offering significant reductions in time and cost. auctoresonline.orgresearchgate.net These approaches are widely used for the optimization of lead compounds, including those containing pyridine scaffolds.

Molecular docking is a key in silico technique used to predict the binding mode and affinity of a ligand to its target protein. This has been successfully applied to pyridine derivatives targeting a range of proteins, including CDK2, SARS-CoV-2 RdRp, and M2 muscarinic receptors. nih.govamazonaws.comresearchgate.net For example, docking studies with CDK2 inhibitors revealed a correlation between the calculated binding energy and the experimentally determined inhibitory activity. nih.gov

In addition to predicting binding, in silico methods are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, guiding the design of analogues with improved drug-like properties. For pyridine-4-carbohydrazide derivatives, in silico evaluation of their physicochemical characteristics showed adherence to Lipinski's Rule of Five and Veber's Rule, suggesting good oral bioavailability. auctoresonline.org

Fragment-based drug discovery (FBDD) is another area where in silico approaches play a crucial role. researchgate.net Computational methods can be used to grow, link, or merge small molecular fragments that bind to a target protein, guiding the design of more potent lead compounds. researchgate.net The pyridine scaffold, being a common and versatile fragment, is frequently used in such approaches.

Data Tables

Table 1: Examples of Pyridine-Containing Enzyme Inhibitors and their Targets

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| α-Ketoheterocycles | Fatty Acid Amide Hydrolase (FAAH) | Oxazolopyridine derivatives show >100-fold increased potency compared to benzoxazoles. nih.gov |

| Pyrazolopyridines | Cyclin-Dependent Kinase 2 (CDK2) | Some derivatives exhibit higher potency than the reference inhibitor roscovitine. nih.gov |

| 6-Substituted 2-Arylaminopurines | Cyclin-Dependent Kinase 2 (CDK2) | A biphenyl-substituted derivative showed ~2000-fold selectivity over CDK1. nih.govacs.org |

| Pyridine-2-carboxylates | Telomerase | A 3,4-dichlorothiophenol ester derivative showed high in vitro inhibitory activity. nih.gov |

Table 2: In Silico Methods in the Study of Pyridine Derivatives

| In Silico Method | Application | Example Target/Compound Class |

|---|---|---|

| Molecular Docking | Prediction of binding mode and affinity | CDK2, SARS-CoV-2 RdRp, M2 Muscarinic Receptor. nih.govamazonaws.comresearchgate.net |

| ADME Prediction | Evaluation of pharmacokinetic properties | Pyridine-4-carbohydrazide derivatives. auctoresonline.org |

Computational Screening and Virtual Ligand Design

In modern drug discovery, computational screening and virtual ligand design are indispensable tools for the rapid and cost-effective identification of promising lead compounds. These in silico methods allow for the evaluation of large libraries of virtual compounds against a biological target, prioritizing those with the highest predicted binding affinity and best-fit properties.

For a scaffold such as 4-(Cyclohexylmethyl)pyridine, a virtual library of derivatives could be generated by introducing various substituents on both the pyridine ring and the cyclohexyl moiety. Computational tools can then be employed to screen these virtual compounds. Molecular docking simulations, a key component of virtual screening, would predict the binding mode and affinity of these analogs within the active site of a target protein. This approach is particularly useful when the three-dimensional structure of the target is known.

Should this compound be identified as a hit from a high-throughput screen, computational methods can be used to design a focused library of analogs for synthesis and further testing. For instance, if the initial compound shows moderate activity, structure-based virtual screening can help in designing new derivatives with improved interactions with the target, such as additional hydrogen bonds or hydrophobic contacts. The following table illustrates a hypothetical virtual screening cascade for derivatives of this compound.

Table 1: Illustrative Virtual Screening Cascade for this compound Analogs

| Phase | Method | Number of Compounds | Key Selection Criteria | Outcome |

|---|---|---|---|---|

| 1. Library Enumeration | Combinatorial enumeration | ~1,000,000 | Chemical feasibility, drug-likeness (e.g., Lipinski's Rule of Five) | A diverse virtual library of analogs. |

| 2. High-Throughput Virtual Screening | Pharmacophore modeling, fast docking | ~1,000,000 | Match to pharmacophore, initial docking score | ~10,000 top-scoring compounds. |

| 3. Focused Docking | Standard precision docking | ~10,000 | Improved docking score, predicted binding interactions | ~500 promising hits. |

| 4. Refined Docking & Scoring | High-precision docking, MM/GBSA scoring | ~500 | Consensus scoring, detailed interaction analysis | ~50-100 high-confidence virtual hits for synthesis. |

Ligand-Based and Structure-Based Design Methodologies

Both ligand-based and structure-based design methodologies are critical in the optimization of a lead compound like this compound. The choice between these approaches often depends on the availability of structural information for the biological target.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods are employed. These strategies rely on the knowledge of other molecules that bind to the target. If a series of active analogs of this compound were available, a quantitative structure-activity relationship (QSAR) model could be developed. mdpi.com This model would correlate the physicochemical properties of the analogs with their biological activity, providing insights into the key structural features required for potency. Pharmacophore modeling is another LBDD technique that could identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.

Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, SBDD offers a powerful, rational approach to drug design. If this compound were found to bind to a specific enzyme, its binding mode could be determined through X-ray crystallography or predicted by molecular docking. This structural information would allow medicinal chemists to design modifications to the scaffold that enhance its interaction with the active site. For example, a substituent could be added to the pyridine ring to form a new hydrogen bond with a key amino acid residue, thereby increasing binding affinity and potency. The table below presents hypothetical data from a structure-activity relationship (SAR) study on this compound analogs, which would be a cornerstone of both LBDD and SBDD efforts.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs

| Compound ID | R1 (Pyridine position) | R2 (Cyclohexyl position) | IC50 (nM) | Key Predicted Interaction |

|---|---|---|---|---|

| Lead (4-CMP) | H | H | 520 | Hydrophobic interaction of cyclohexyl group. |

| Analog 1 | 2-Cl | H | 350 | Additional hydrophobic contact. |

| Analog 2 | 3-OH | H | 150 | Hydrogen bond with Serine residue. |

| Analog 3 | H | 4-OH | 280 | Potential for improved solubility and H-bond. |

| Analog 4 | 3-OH | 4-OH | 85 | Multiple hydrogen bonding opportunities. |

Molecular Hybridization and Bioisosteric Replacement Strategies

Molecular hybridization and bioisosteric replacement are advanced strategies used to optimize lead compounds by modifying their structure to improve potency, selectivity, and pharmacokinetic properties. yorku.canih.govdrugdesign.org

Molecular Hybridization: This strategy involves combining two or more pharmacophoric elements from different bioactive molecules into a single new molecule. yorku.canih.govdrugdesign.org For this compound, one could envision hybridizing it with another known ligand for a particular target. For example, if a known inhibitor of a kinase possesses a specific pharmacophore, this could be incorporated into the this compound scaffold to create a novel hybrid with potentially enhanced or dual activity.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Cyclohexyl | Phenyl | Introduce aromatic interactions, alter electronics. |

| Cyclohexyl | Cyclopentyl or Cycloheptyl | Modulate size and fit in the binding pocket. |

| Cyclohexyl | tert-Butyl | Acyclic, bulky hydrophobic group. |

| Pyridine | Pyrimidine (B1678525) | Alter hydrogen bonding capacity and basicity. |

| Pyridine | Thiophene | Reduce basicity, modify electronic properties. |

| Methylene (B1212753) linker | Oxygen or Nitrogen | Introduce a hydrogen bond acceptor/donor. |

Future Research Directions and Emerging Trends in 4 Cyclohexylmethyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-(cyclohexylmethyl)pyridine and its derivatives is expected to align with the principles of green chemistry, moving away from traditional methods that often involve harsh conditions and hazardous reagents. ijarsct.co.inrasayanjournal.co.in Research is anticipated to focus on novel techniques that improve efficiency, reduce waste, and utilize environmentally benign materials.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for accelerating organic reactions. nih.gov Its application could drastically reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives.

Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines from simple precursors. researchgate.net Future pathways may involve designing MCRs that incorporate the cyclohexylmethyl moiety or build the substituted pyridine ring in a single, efficient step.

Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed without a catalyst and in the absence of traditional organic solvents represents a significant goal for sustainable chemistry. researchgate.net Exploring mechanochemical methods or reactions in deep eutectic solvents could provide viable alternatives. rasayanjournal.co.in

Regioselective C-H Functionalization: Direct and selective functionalization of the pyridine ring at the C4 position is a long-standing challenge. nih.gov Future research will likely focus on innovative methods, such as the use of temporary blocking groups or specialized catalysts, to enable the direct and efficient introduction of the cyclohexylmethyl group onto the pyridine core, bypassing the need for pre-functionalized starting materials. nih.govchemrxiv.org

These sustainable approaches aim to make the synthesis of this compound and its analogs more economical and environmentally friendly, opening avenues for its broader application. rasayanjournal.co.in

Exploration of New Catalytic Applications

The pyridine scaffold is a cornerstone in catalysis, with derivatives like 4-(Dimethylamino)pyridine (DMAP) being widely used as highly effective nucleophilic catalysts. wikipedia.org While this compound is not traditionally known as a catalyst, its structural features suggest untapped potential in this domain. The nitrogen atom's basicity and the steric and electronic influence of the cyclohexylmethyl group could be harnessed in several ways.

Future research is expected to explore:

Organocatalysis: Investigating the nucleophilic catalytic activity of this compound in reactions such as acylations, esterifications, and silylations. Its performance can be compared to established pyridine-based catalysts to identify niches where its specific steric and electronic properties offer an advantage.

Ligand Development for Transition-Metal Catalysis: The pyridine nitrogen is an excellent donor for metal coordination. The this compound moiety can be incorporated into more complex ligand architectures. The bulky, non-polar cyclohexylmethyl group could influence the solubility, stability, and catalytic activity of the resulting metal complexes, potentially leading to novel reactivity or selectivity in cross-coupling, hydrogenation, or polymerization reactions.

Phase-Transfer Catalysis: The lipophilic nature of the cyclohexylmethyl group may allow its quaternary ammonium (B1175870) salts to function as effective phase-transfer catalysts, facilitating reactions between reagents in immiscible phases.

Integration into Advanced Functional Materials

The unique combination of a polar aromatic pyridine head and a non-polar aliphatic cyclohexylmethyl tail makes this compound an interesting building block for advanced functional materials. Its integration into polymeric and supramolecular structures could yield materials with novel properties.

Emerging trends in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions to form extended one-, two-, or three-dimensional structures. The cyclohexylmethyl group would decorate the pores or surfaces of these frameworks, imparting hydrophobicity and potentially enabling selective adsorption of organic molecules.

Smart Polymers: Polymers containing the this compound moiety could exhibit stimulus-responsive behavior. The pyridine unit can be protonated or quaternized, altering the polymer's solubility, conformation, and self-assembly characteristics in response to pH changes or other stimuli. Such polymers could find applications in drug delivery, sensors, or smart coatings.

Liquid Crystals: The rigid pyridine ring combined with the flexible cyclohexyl group is a structural motif found in some liquid crystalline compounds. Future work could explore the synthesis of derivatives of this compound to create new liquid crystalline materials with specific thermal and optical properties.

Nanothreads: High-pressure polymerization of aromatic molecules like pyridine can produce one-dimensional nanothreads with exceptional strength. nih.gov Investigating the polymerization of this compound could lead to functionalized nanothreads with modified properties, such as improved processability or compatibility with polymer composites.

Computational Predictions for Novel Chemical Transformations